Cas no 1806522-87-1 (Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate)
Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate
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- Inchi: 1S/C15H19ClO4/c1-3-19-14(17)9-8-12-11(10-16)6-5-7-13(12)15(18)20-4-2/h5-7H,3-4,8-10H2,1-2H3
- InChI Key: QUXMQAIUGDVIBJ-UHFFFAOYSA-N
- SMILES: ClCC1C=CC=C(C(=O)OCC)C=1CCC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 319
- XLogP3: 3
- Topological Polar Surface Area: 52.6
Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014517-250mg |
Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate |
1806522-87-1 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015014517-500mg |
Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate |
1806522-87-1 | 97% | 500mg |
823.15 USD | 2021-06-21 | |
| Alichem | A015014517-1g |
Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate |
1806522-87-1 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate
Ethyl 3-(Chloromethyl)-2-(3-Ethoxy-3-Oxopropyl)benzoate (CAS No. 1806522-87-1): A Comprehensive Overview
Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate (CAS No. 1806522-87-1) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a chloromethyl group, an ethoxy group, and a benzoate moiety. These functional groups endow the compound with a range of chemical properties that make it suitable for various applications.
The chloromethyl group in Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate is particularly noteworthy due to its reactivity. This functional group can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. For instance, recent studies have explored the use of chloromethyl derivatives in the development of novel catalysts and ligands for transition metal-catalyzed reactions. The ability to introduce a variety of functional groups through the chloromethyl moiety enhances the synthetic utility of this compound.
The ethoxy group, on the other hand, contributes to the solubility and stability of Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate. Ethoxy groups are known to increase the polarity of molecules, which can be advantageous in various chemical processes. In pharmaceutical research, compounds with ethoxy groups are often used to improve the bioavailability and pharmacokinetic properties of drug candidates. This is particularly relevant in the development of prodrugs, where the ethoxy group can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule.
The benzoate moiety in Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate imparts additional chemical stability and structural rigidity to the molecule. Benzoates are widely used in the food and pharmaceutical industries as preservatives and flavor enhancers due to their antimicrobial properties. In a broader context, benzoates are also important building blocks in the synthesis of polymers and other advanced materials. The presence of a benzoate group in this compound suggests potential applications in areas such as polymer chemistry and materials science.
Recent advancements in computational chemistry have provided valuable insights into the electronic structure and reactivity of Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate. Density functional theory (DFT) calculations have been employed to predict the electronic properties and potential reaction pathways involving this compound. These computational studies have helped researchers optimize synthetic routes and identify key intermediates in complex reaction sequences.
In the realm of pharmaceutical research, Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate has shown promise as a lead compound for drug discovery. Its unique combination of functional groups allows for targeted modifications that can enhance its biological activity and selectivity. For example, researchers have investigated the use of similar compounds as inhibitors of specific enzymes involved in disease pathways. The ability to fine-tune the structure through synthetic modifications makes this compound an attractive candidate for further development.
Moreover, Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate has potential applications in materials science, particularly in the development of functional polymers and coatings. The presence of reactive functional groups such as chloromethyl and ethoxy can be leveraged to create polymers with tailored properties, such as improved adhesion, mechanical strength, and thermal stability. These materials find applications in various industries, including electronics, automotive, and construction.
In conclusion, Ethyl 3-(chloromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate (CAS No. 1806522-87-1) is a multifaceted compound with a wide range of potential applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and reactivity make it an important intermediate and building block for various advanced materials and drug candidates. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly significant role in these fields.
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